2,4-di-tert-butyl-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol
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Description
The compound is a phenolic compound, which means it contains a phenol group (a benzene ring with a hydroxyl group). It also has two tert-butyl groups attached to the benzene ring, and a piperazine ring attached via a methyl group . Phenolic compounds are often known for their antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzene ring, the piperazine ring, and the various substituents. The tert-butyl groups are bulky and could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
As a phenolic compound, this molecule might participate in reactions typical of phenols, such as acid-base reactions with the phenolic hydroxyl group. The presence of the piperazine ring could also allow for reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar hydroxyl group and the nonpolar benzene and tert-butyl groups could give the compound both polar and nonpolar characteristics .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O/c1-24(2,3)19-15-18(23(29)22(16-19)25(4,5)6)17-27-11-13-28(14-12-27)21-9-7-20(26)8-10-21/h7-10,15-16,29H,11-14,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHLUVSYTORKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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